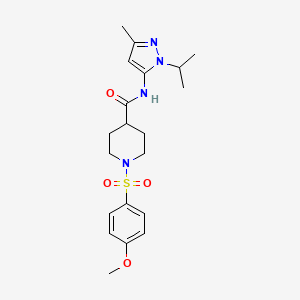
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Receptor Binding
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide and related compounds have been studied for their interactions with cannabinoid receptors, specifically the CB1 receptor. Research by Shim et al. (2002) utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to analyze the conformational properties and binding affinities of this compound and its analogs to the CB1 receptor, providing insights into the molecular basis of antagonist activity at the CB1 receptor (Shim et al., 2002).
Synthesis and Chemical Properties
The synthesis and characterization of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide and its derivatives involve multi-step processes that are crucial for developing tracers for medical imaging, as described by Tobiishi et al. (2007). This research outlines the steps necessary to synthesize methoxy- and fluorine-substituted analogs of the compound for potential use in biological imaging studies (Tobiishi et al., 2007).
Potential Applications in PET Imaging
The feasibility of using derivatives of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide in positron emission tomography (PET) imaging was explored by Katoch-Rouse and Horti (2003). They demonstrated the synthesis of a radiotracer, [18F] NIDA-42033, for studying CB1 cannabinoid receptors in the brain, highlighting the compound's potential application in medical imaging to explore receptor distribution and function (Katoch-Rouse & Horti, 2003).
In Vitro Metabolism
The in vitro metabolism of diarylpyrazoles, a group of compounds including N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, was studied by Zhang et al. (2005). This research provides important insights into how these compounds are metabolized in the body, which is critical for understanding their pharmacokinetics and potential therapeutic applications (Zhang et al., 2005).
Novel Drug Synthesis
The synthesis of novel pyrazole derivatives for potential drug applications was described by Thangarasu et al. (2019). This research indicates the broader utility of pyrazole compounds in drug discovery, particularly in the development of compounds with anti-inflammatory and anti-cancer properties (Thangarasu et al., 2019).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-14(2)24-19(13-15(3)22-24)21-20(25)16-9-11-23(12-10-16)29(26,27)18-7-5-17(28-4)6-8-18/h5-8,13-14,16H,9-12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZGTVSKVYBCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)
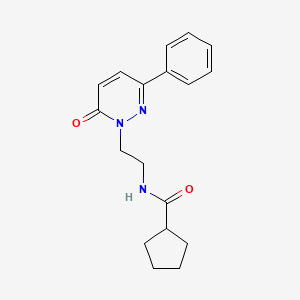

![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)
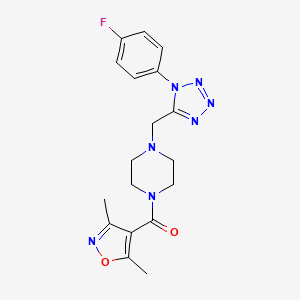
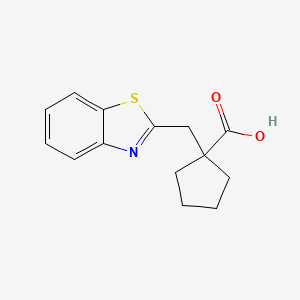
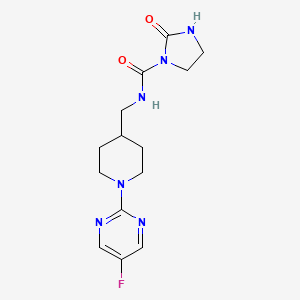
![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)
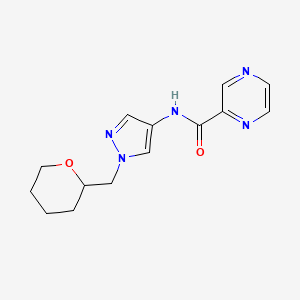
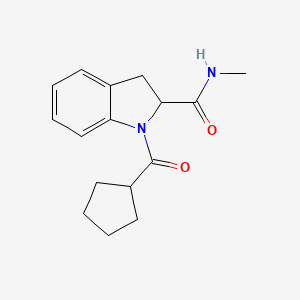
![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)